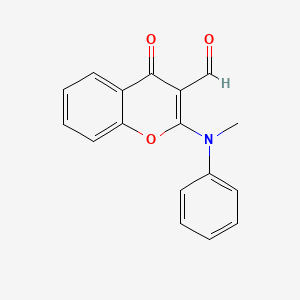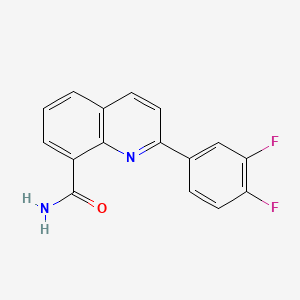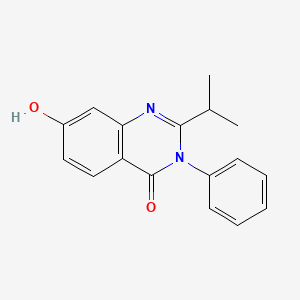
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid typically involves the reaction of 4-bromo-2,5-dimethylphenol with 2-ethylhexanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: 4-((2-Ethylhexyl)oxy)-2,5-dimethylphenol.
Reduction: 4-((2-Ethylhexyl)oxy)-2,5-dimethylphenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of (4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the ethylhexyl and dimethyl substituents.
4-(Methoxy)phenylboronic acid: Similar structure but with a methoxy group instead of the ethylhexyl group.
2,5-Dimethylphenylboronic acid: Lacks the ethylhexyl group but retains the dimethyl substituents.
Uniqueness
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid is unique due to the presence of the bulky ethylhexyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in certain applications.
特性
CAS番号 |
409359-66-6 |
|---|---|
分子式 |
C16H27BO3 |
分子量 |
278.2 g/mol |
IUPAC名 |
[4-(2-ethylhexoxy)-2,5-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C16H27BO3/c1-5-7-8-14(6-2)11-20-16-10-12(3)15(17(18)19)9-13(16)4/h9-10,14,18-19H,5-8,11H2,1-4H3 |
InChIキー |
ASHGDVXEZCGLDC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1C)OCC(CC)CCCC)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


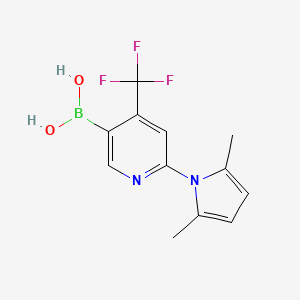

![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
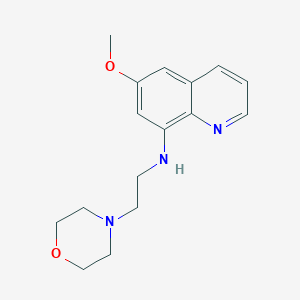
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)



